

Technical Guide: Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name:	Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Cat. No.:	B111920

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CAS Number: 146093-46-1

This technical guide provides an in-depth overview of **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate**, a key building block in modern drug discovery and development. It is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Compound Identification and Properties

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, with the CAS number 146093-46-1, is a piperidine derivative featuring a Boc-protected nitrogen in the ring and a primary aminoethyl substituent at the 4-position.^{[1][2][3]} This bifunctional nature makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties^{[1][3]}

Property	Value
CAS Number	146093-46-1
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂
Molecular Weight	228.33 g/mol
IUPAC Name	tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Appearance	White or almost colorless solid/liquid
Purity	Typically ≥95%

Synthesis and Characterization

While specific, detailed synthesis protocols for **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** are not extensively published in peer-reviewed journals, a common synthetic route involves the reduction of a nitrile precursor. A plausible, though not directly cited, two-step synthesis is outlined below.

Plausible Synthetic Pathway:

- Alkylation: Reaction of a suitable piperidine precursor with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) to introduce the cyanomethyl group.
- Reduction: Reduction of the nitrile group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

A detailed experimental protocol for a related piperidine derivative is provided for context in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which involves acylation, sulfonation, and substitution.^[4]

Table 2: Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, predicted data can be inferred from its structure.

Type	Data
¹ H-NMR	Expected signals for the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.5-2.8 ppm), the ethyl chain protons (multiplets), and the Boc-protected amine protons (broad signals, ~4.0 ppm).
¹³ C-NMR	Expected signals for the tert-butyl group carbons, the piperidine ring carbons, and the ethyl chain carbons.
Mass Spec	[M+H] ⁺ expected at m/z 229.18.

Applications in Drug Development

The primary application of **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[5] PROTACs are novel therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A PROTAC molecule consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The piperidine moiety of **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** provides a semi-rigid scaffold that can be advantageous for linker design, potentially influencing the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).

Experimental Protocols

Representative Protocol for PROTAC Synthesis using a Piperidine-based Linker

This protocol describes a general workflow for incorporating an amine-functionalized piperidine linker, such as **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate**, into a PROTAC molecule. The synthesis involves the sequential coupling of the linker to an E3 ligase ligand and a POI ligand.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

- Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Add a peptide coupling reagent, such as HATU (1.1 eq), and an organic base, like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
- Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.
- Coupling Reaction: Add a solution of **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** (1.0 eq) in the same anhydrous solvent to the reaction mixture.
- Allow the reaction to proceed at room temperature overnight.
- Work-up and Purification: Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC). Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker conjugate.

Step 2: Deprotection of the Boc Group

- Dissolve the E3 ligase-linker conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
- Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

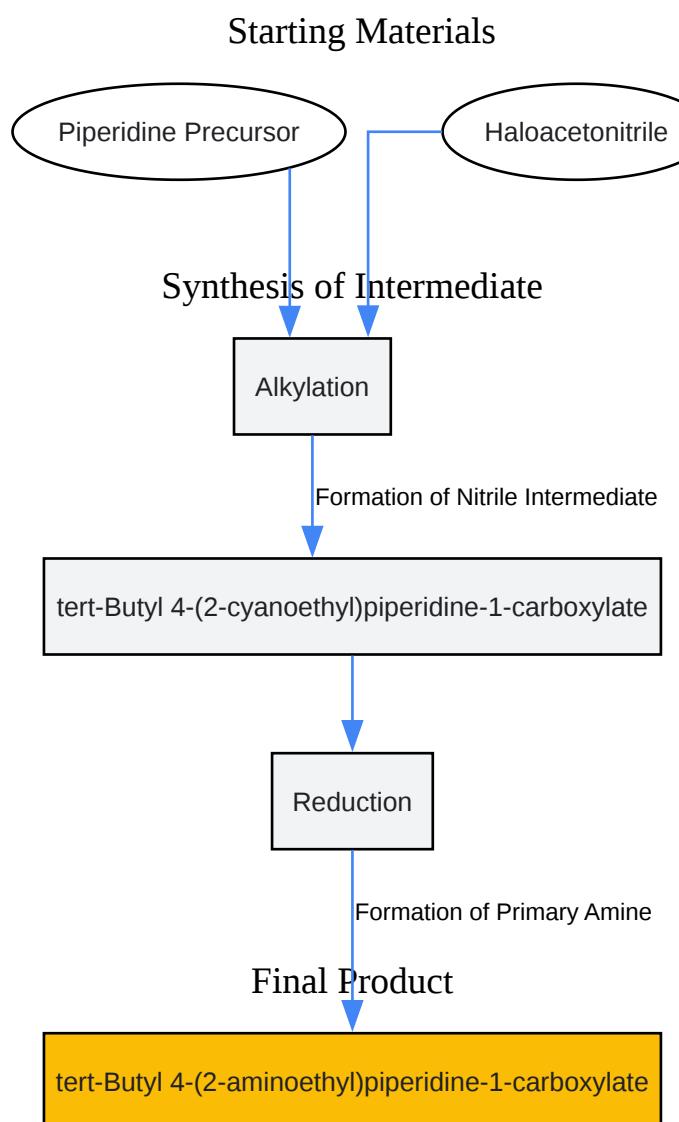
Step 3: Coupling of the Deprotected Linker to the POI Ligand

- Follow a similar procedure as in Step 1, activating the carboxylic acid on the POI ligand and then reacting it with the deprotected E3 ligase-linker amine from Step 2.

- After the reaction, work-up, and purification (often by preparative HPLC), the final PROTAC molecule is obtained.

Visualizations

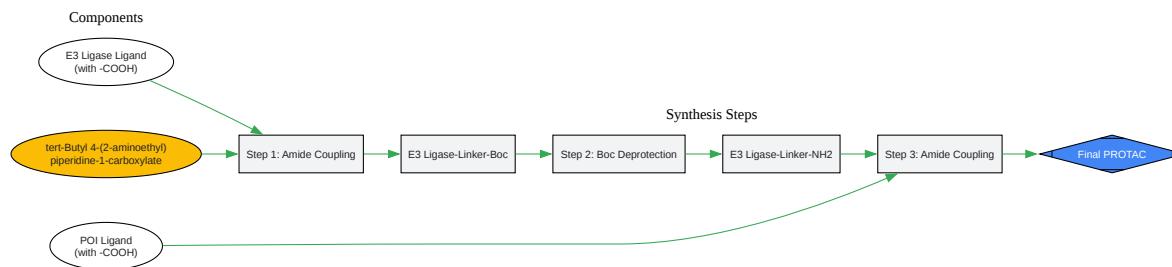
General Synthesis Workflow



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Caption: Plausible synthetic pathway for the target compound.

PROTAC Synthesis Workflow



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Caption: General workflow for synthesizing a PROTAC molecule.

Safety Information

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.

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